molecular formula C2H2O2<br>OHCCHO<br>C2H2O2 B1671930 Glyoxal CAS No. 107-22-2

Glyoxal

Cat. No. B1671930
CAS RN: 107-22-2
M. Wt: 58.04 g/mol
InChI Key: SRHDVFDLYAGCRL-UHFFFAOYSA-N
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Description

Glyoxal is a nucleic acid denaturant and acts as a specific probe for homopurine strands of DNA . It is the smallest dialdehyde and is associated with several diseases. Humans are routinely exposed to glyoxal due to its ubiquitous presence in foods and the environment .


Synthesis Analysis

Glyoxal can be produced by the liquid phase oxidation of acetaldehyde with dilute nitric acid . A simple and rapid method for analyzing the composition of the aqueous reaction mixture produced by this oxidation has been described . The reaction mixture was found to be composed of glyoxal, acetaldehyde, acetic acid, formic acid, glyoxylic acid, oxalic acid, butanedione, and glycolic acid .


Molecular Structure Analysis

Glyoxal is an organic compound with the formula OCHCHO . Its molecular weight is 58.0361 . The structure of glyoxal can be viewed using Java or Javascript .


Chemical Reactions Analysis

The hydration reaction plays a significant role in glyoxal uptake into the aqueous phase, and oligomers are likely to form at intermediate relative humidity. The formation of formic acid in the presence of OH and NO2 is more favorable, while oxalic acid is the main product in the presence of OH and O2 .


Physical And Chemical Properties Analysis

Glyoxal is typically supplied as an aqueous solution (usually containing 30–50% glyoxal) in which hydrated oligomers are present . Anhydrous glyoxal has a melting point of approximately 15°C .

Scientific Research Applications

1. Drilling Industry Application

Glyoxal has been observed to significantly influence the properties of drilling mud. It acts as a reagent for viscosity reduction and shale stabilization in drilling processes. Studies have shown that glyoxal can improve resistance to microorganisms in polysaccharides used in drilling muds, enhancing both bio- and thermal resistance of starchy and xanthan reagents (Minaev et al., 2014).

2. Atmospheric Chemistry

Glyoxal plays a significant role in the formation of secondary organic aerosol (SOA) in the atmosphere. It originates from anthropogenic and biogenic emissions and undergoes chemical reactions relevant to SOA formation. Studies have shown the transformation of glyoxal in various conditions, including its rapid decomposition and the formation of oligomers in certain environments, highlighting its impact on environmental chemistry (Hastings et al., 2005).

3. DNA Damage and Mutagenesis

Research has indicated that glyoxal, a product of DNA oxidation, can induce mutations, particularly at G:C sites in mammalian cells. It has been shown to contribute to mutagenesis caused by oxygen free radicals, playing a crucial role in understanding genetic damage and carcinogenesis (Murata‐Kamiya et al., 1997).

4. Wood Treatment and Mechanical Properties

Glyoxal is used as a cross-linking agent in wood treatment, particularly for improving the dimensional stability and water resistance of wood materials. A study incorporating glyoxal with urea and nano-SiO2 for treating Poplar wood showed significant enhancement in the mechanical and thermal properties of the wood (Yan et al., 2015).

5. Medical and Biological Research

Glyoxal has been researched for its effects on cellular proteins and enzymes. Studies have explored how glyoxal induces cross-linking and modifications in proteins like superoxide dismutase, affecting their function and stability. This research is significant in understanding the role of glyoxal in various pathologies, including those associated with hyperglycemia (Jabeen et al., 2007).

Safety And Hazards

Glyoxal causes severe skin burns and eye damage. It may cause an allergic skin reaction and is suspected of causing genetic defects. It is harmful if inhaled and is harmful to aquatic life .

Future Directions

Research on glyoxal is ongoing, with recent studies examining the damage caused by glyoxal in human aortic endothelial cells . These findings provide novel insights into the molecular mechanisms perturbed by glyoxal and may facilitate the development of new therapeutics and diagnostic markers for cardiovascular diseases .

properties

IUPAC Name

oxaldehyde
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InChI

InChI=1S/C2H2O2/c3-1-2-4/h1-2H
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InChI Key

LEQAOMBKQFMDFZ-UHFFFAOYSA-N
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Canonical SMILES

C(=O)C=O
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Molecular Formula

C2H2O2, Array
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Related CAS

25266-42-6
Record name Ethanedial, homopolymer
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DSSTOX Substance ID

DTXSID5025364
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Molecular Weight

58.04 g/mol
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Physical Description

Glyoxal appears as yellow crystals melting at15 °C. Hence often encountered as a light yellow liquid with a weak sour odor. Vapor has a green color and burns with a violet flame., Dry Powder; Liquid, Commercially available as a 40% aqueous solution, clear to slightly yellow with a faint, sour odor; [AIHA] Yellow solid that turns white on cooling; Vapors are green; mp = 15 deg C; [Merck Index] Liquid; Yellow solid below 15 deg C; [Reference #1], Liquid, COLOURLESS-TO-PALE-YELLOW LIQUID., Yellow prisms which turn white on cooling; soluble in anhydrous solvents. Often encountered as a light yellow liquid with a weak sour odor. Vapor has a green color and burns with a violet flame.
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Boiling Point

124 °F at 776 mmHg (NTP, 1992), 51 °C at 776 mm Hg, 104 °C, 124 °F
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Flash Point

428 °F (NTP, 1992), 428 °F, >100 °C
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Sol in anhydrous solvents, In water, miscible at 20 °C
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Density

1.29 at 68 °F (liquid,40% solution) (USCG, 1999) - Denser than water; will sink, 1.14 g/cu cm at 20 °C, Relative density (water = 1): 1.27, 1.29
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Vapor Density

greater than 1.0 (NTP, 1992) (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 1.27, >1
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Vapor Pressure

18 mmHg at 68 °F (NTP, 1992), 255 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 2.4, 18 mmHg
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Mechanism of Action

Glyoxal attacks the amino groups of proteins, nucleotides, and lipids with its highly reactive carbonyl groups. A sequence of non-enzymatic reactions, called glycation, yields stable advanced glycation end-products (AGEs) with a background extent of 0.1-1% of lysine and arginine residues in proteins and 1 in 1.0 X 10-7 nucleotides in DNA. ... Glyoxal forms stable adducts with guanosine by reaction with the N-1 as well as with the exocyclic nitrogen of guanine. The rate of glyoxal-guanine adduct formation is rapid under physiological conditions. A stable tricyclic glyoxal-DNA adduct is formed by covalent binding to two nitrogens of guanine under physiological conditions in vitro. Besides 8-hydroxy-deoxyguanosine, the glyoxal-deoxyguanosine (dG) adduct is one of the major deoxyguanosine oxidation products, being formed by oxygen radicals, lipid peroxidation systems, various types of oxidative stress, and UV irradiation and after in vivo exposure to beta-hydroxy-substituted N-nitrosamines., Glyoxal ... is considered an important intermediate in the formation of advanced glycation end-products (AGEs). AGE modification alters protein function and inactivates enzymes, resulting in disturbance of cellular metabolism, impaired proteolysis, and inhibition of cell proliferation and protein synthesis. The extent of AGE modification increases with the increasing life span of proteins. Consequently, AGEs are especially associated with long-lived proteins, such as collagens, lens crystallins, and neurofilaments, but also have been identified in shorter-lived proteins, including hemoglobin, plasma proteins, lipoproteins, and intracellular proteins., Inhibition studies in bacterial mutagenicity tests demonstrated the production of the reactive oxygen species superoxide, hydrogen peroxide, and singlet oxygen from glyoxal. The mutagenic activity of glyoxal is related to singlet oxygen, as well as to the intracellular GSH level. The hydroxyl radical plays a prominent role in glyoxal-induced DNA cleavage., ... Isolated rat hepatocytes were incubated with different concentrations of glyoxal. Glyoxal by itself was cytotoxic at 5mM, depleted GSH, formed reactive oxygen species (ROS) and collapsed the mitochondrial membrane potential. Glyoxal also induced lipid peroxidation and formaldehyde formation. Glycolytic substrates, eg fructose, sorbitol and xylitol inhibited glyoxal-induced cytotoxicity and prevented the decrease in mitochondrial membrane potential suggesting that mitochondrial toxicity contributed to the cytotoxic mechanism. Glyoxal cytotoxicity was prevented by the glyoxal traps d-penicillamine or aminoguanidine or ROS scavengers were also cytoprotective even when added some time after glyoxal suggesting that oxidative stress contributed to the glyoxal cytotoxic mechanism.
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Product Name

Glyoxal

Color/Form

Yellow prisms or irregular pieces turning white on cooling; opaque at 10 °C; vapors are green, Yellow crystals or light yellow liquid

CAS RN

107-22-2, 40094-65-3, 63986-13-0
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Record name Glyoxal
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Record name Glyoxal
Source European Chemicals Agency (ECHA)
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Record name GLYOXAL
Source FDA Global Substance Registration System (GSRS)
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Record name GLYOXAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497
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Record name GLYOXAL (40% solution)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name GLYOXAL
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Melting Point

59 °F (NTP, 1992), 15 °C for pure glyoxal and approximately -10 °C for the 40% solution, 15 °C, -14 °C, 59 °F
Record name GLYOXAL
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Glyoxal
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/98
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name GLYOXAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name GLYOXAL (40% solution)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name GLYOXAL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/64
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118,000
Citations
M Daou, CB Faulds - World Journal of Microbiology and Biotechnology, 2017 - Springer
… Among the few extracellular H 2 O 2 -generating enzymes known are the glyoxal oxidases (… More recently, two other glyoxal oxidases from the fungus Pycnoporus cinnabarinus were …
Number of citations: 71 link.springer.com
N Shangari, PJ O'Brien - Biochemical pharmacology, 2004 - Elsevier
… glyoxal cytotoxicity has not been precisely defined. In this study we have focused on the cytotoxic effects of glyoxal … hepatocytes were incubated with different concentrations of glyoxal. …
Number of citations: 212 www.sciencedirect.com
Y Wang, CT Ho - Chemical Society Reviews, 2012 - pubs.rsc.org
… Glyoxal can be generated in the degradation of glucose by retro-aldol condensation, which … glycoaldehyde to glyoxal, and glucose to glucosone, can also stimulate glyoxal formation by …
Number of citations: 182 pubs.rsc.org
KW Loeffler, CA Koehler, NM Paul… - … science & technology, 2006 - ACS Publications
… Acids have little effect on glyoxal oligomer formation; however, base interrupts oligomer … glyoxal hydration and disproportionation to glycolic acid. Since glyoxal and methyl glyoxal are …
Number of citations: 271 pubs.acs.org
PJ Thornalley, A Langborg, HS Minhas - Biochemical Journal, 1999 - portlandpress.com
… of α-oxoaldehydes - except glyoxal and methylglyoxal concentrations were low … glyoxal and methylglyoxal with arginine residues. The degradation of fructosyl-lysine also formed glyoxal…
Number of citations: 377 portlandpress.com
EB Whipple - Journal of the American Chemical Society, 1970 - ACS Publications
Glyoxal is generally believed to exist in the form of hydrated oligomers in aqueous solutions, but neither the extent of association nor the structures it produces are known with any …
Number of citations: 128 pubs.acs.org
JN Lange, KD Wood, J Knight, DG Assimos… - Advances in …, 2012 - hindawi.com
… , that glyoxal is a prominent source of glyoxylate [3]. We hypothesize that glyoxal is one of the … Mounting evidence is also suggesting that both glyoxal production and oxalate synthesis …
Number of citations: 107 www.hindawi.com
J Liggio, SM Li, R McLaren - Journal of Geophysical Research …, 2005 - Wiley Online Library
… [3] Glyoxal is one of most prevalent dicarbonyls in the ambient atmosphere. It is primarily … that partitioning of glyoxal could be a significant contributor to SOA. In fact, glyoxal has been …
Number of citations: 319 agupubs.onlinelibrary.wiley.com
B Kuhla, HJ LÜTH, D Haferburg… - Annals of the New …, 2005 - Wiley Online Library
… as glyoxal and methylglyoxal have been identified. One of the most effective detoxification systems for methylglyoxal and glyoxal … determined the methylglyoxal and glyoxal levels in the …
Number of citations: 185 nyaspubs.onlinelibrary.wiley.com
M Vrekoussis, F Wittrock, A Richter… - … Chemistry and Physics, 2009 - acp.copernicus.org
… The regions influenced by anthropogenic pollution also encounter enhanced amounts of glyoxal. … of glyoxal which accounts for about 50% of the global glyoxal budget. 1.3 Glyoxal sinks …
Number of citations: 108 acp.copernicus.org

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